3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
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Overview
Description
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with significant utility in various chemical processes. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful in the formation of various chemical bonds .
Mode of Action
The mode of action of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can participate in various chemical reactions, such as nucleophilic substitution reactions . The trifluoromethyl group can also influence the reactivity of the compound, potentially enhancing its electrophilic properties .
Biochemical Pathways
It is known that sulfonyl chloride compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Result of Action
As a reactive compound, it could potentially participate in a variety of chemical reactions, leading to the formation of various products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature . As a sulfonyl chloride compound, it is sensitive to moisture , which could affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-2-(trifluoromethyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Chloro-2-(trifluoromethyl)benzenesulfonic acid+SOCl2→3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process typically includes steps such as:
Reaction Setup: Using large reactors with precise temperature and pressure control.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and Lewis acids (e.g., AlCl3) under controlled temperature conditions.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is employed in the synthesis of drug candidates, especially those requiring sulfonamide or sulfonate functionalities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride
- 3,5-Dichloro-2-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and trifluoromethyl groups enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications.
Biological Activity
3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as trifluoromethylsulfonyl chloride, is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, alongside relevant research findings and case studies.
IUPAC Name : this compound
Molecular Formula : C7H4ClF3O2S
Molecular Weight : 252.62 g/mol
CAS Number : 403-63-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules.
Target Proteins
- Enzymes : It may inhibit specific enzymes by modifying active sites.
- Receptors : Potential interaction with receptors involved in inflammatory pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various sulfonyl chlorides, this compound demonstrated effective inhibition against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 8 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Anticancer Activity
Emerging studies have suggested that this compound may possess anticancer properties. A notable study demonstrated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
Flow cytometry analysis indicated that the compound promotes early apoptotic changes in treated cells, suggesting a potential mechanism for its anticancer effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study involving various sulfonyl chlorides highlighted the superior activity of this compound against Gram-positive bacteria compared to other derivatives.
- Case Study on Anti-inflammatory Effects : A research project focused on chronic inflammatory diseases demonstrated that treatment with this compound resulted in reduced inflammation markers in animal models, indicating potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCGZHXOHKKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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